

Protocol for Labeling Cytosolic Proteins with FIAsH-EDT2

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Compound of Interest

Compound Name: FIAsH-EDT2

Cat. No.: B1223694

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The **FIAsH-EDT2** (Fluorescein Arsenical Hairpin binder-Ethanedithiol) system is a powerful tool for site-specific labeling of proteins within living cells. This technology relies on the high-affinity binding of the biarsenical probe **FIAsH-EDT2** to a small, genetically encoded tetracysteine tag (TC-tag) engineered into the protein of interest^{[1][2][3]}. The TC-tag motif, optimally CCPGCC, is a sequence of six amino acids that is rarely found in endogenous proteins, allowing for specific labeling^{[1][4][5]}. **FIAsH-EDT2** is membrane-permeable and non-fluorescent until it binds to the TC-tag, at which point it becomes highly fluorescent, emitting a green signal^{[1][2][6]}. This property minimizes background fluorescence from unbound dye^{[2][4]}. This protocol provides a detailed methodology for labeling cytosolic proteins containing a TC-tag with **FIAsH-EDT2**.

Data Presentation

A summary of key quantitative parameters for **FIAsH-EDT2** labeling is presented below. These values are starting points and may require optimization for specific cell lines and proteins of interest.

Parameter	Recommended Value/Range	Notes	Source
Optimal TC-Tag Motif	CCPGCC	Provides higher affinity and fluorescence compared to the original CCXXCC motif.	[1][4]
FIAsH-EDT2 Concentration	1.25 μ M - 10 μ M	Start with 2.5 μ M for transfected cells and 1.25 μ M for lentivirally transduced cells. Optimization may be required.	[6]
Labeling Time	30 - 60 minutes	Fluorescence is typically detectable after 15 minutes and increases for up to 90 minutes.	[4][6]
Labeling Temperature	Room Temperature or 37°C	Room temperature is often sufficient.	[2][7]
Wash Buffer (EDT)	12.5 μ M EDT	Used to reduce non-specific binding.	[4]
Wash Buffer (BAL)	250 μ M BAL	An alternative to EDT with less odor, but may displace some specifically bound FIAsH.	[4][6]
Excitation Wavelength	~508 nm	Optimal wavelength for exciting the FIAsH-TC complex.	[1]
Emission Wavelength	~528 nm	Peak emission of the fluorescent FIAsH-TC	[1]

complex.

Signal-to-Noise Ratio	15- to 20-fold over background	Achievable after appropriate washing steps.	[4]
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Experimental Protocols

This protocol outlines the steps for labeling TC-tagged cytosolic proteins in live mammalian cells.

Materials:

- Cells expressing the TC-tagged cytosolic protein of interest
- **FIAsH-EDT2** stock solution (e.g., 1 mM in DMSO)
- 1,2-ethanedithiol (EDT) or British Anti-Lewisite (BAL)
- Opti-MEM® Reduced-Serum Medium or Hank's Balanced Salt Solution (HBSS)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., FITC)

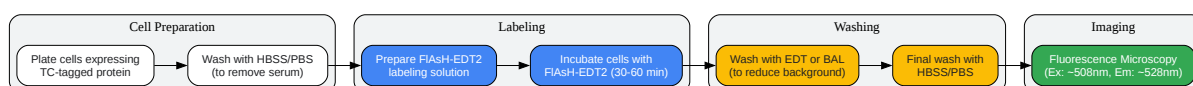
Protocol:

- Cell Preparation:
 - Plate cells expressing the TC-tagged protein on a suitable imaging dish or plate.
 - Allow cells to reach 60-90% confluency for optimal results[6].
 - On the day of the experiment, remove the culture medium.
- Washing:
 - Gently wash the cells twice with pre-warmed HBSS or PBS to remove any residual serum proteins that can non-specifically bind to **FIAsH-EDT2**[2].

- Labeling Solution Preparation:
 - Prepare the labeling solution in serum-free medium (e.g., Opti-MEM® or HBSS)[6].
 - Dilute the **FIAsH-EDT2** stock solution to the desired final concentration (e.g., 2.5 μ M).
 - Important: To minimize non-specific binding, it is recommended to add EDT to the labeling solution. The ratio of EDT to **FIAsH-EDT2** can be optimized, with a starting point of 10 μ M EDT for 1 μ M **FIAsH-EDT2**[2].
- Labeling:
 - Add the labeling solution to the cells.
 - Incubate for 30-60 minutes at room temperature or 37°C, protected from light[6]. The optimal time may vary depending on the protein and cell type and should be determined empirically[6].
- Washing to Remove Unbound Dye:
 - After incubation, remove the labeling solution.
 - Wash the cells twice with a wash buffer containing a dithiol compound to remove non-specifically bound **FIAsH-EDT2**. This step is critical for achieving a good signal-to-noise ratio[4][6].
 - EDT Wash: Wash with HBSS containing 12.5 μ M EDT for 10 minutes[4]. Repeat this wash step once.
 - BAL Wash: Alternatively, wash with a buffer containing 250 μ M BAL[6]. Note that high concentrations of BAL may dissociate some specifically bound FIAsH[4].
 - Finally, wash the cells twice with HBSS or PBS to remove the dithiol-containing wash buffer.
- Imaging:
 - Add fresh imaging medium (e.g., HBSS or phenol red-free medium) to the cells.

- Visualize the labeled proteins using a fluorescence microscope with a standard FITC filter set[6]. Excite the sample at ~508 nm and collect the emission at ~528 nm[1].
- The fluorescent signal from labeled proteins can be stable for up to 48 hours, depending on protein stability[6].

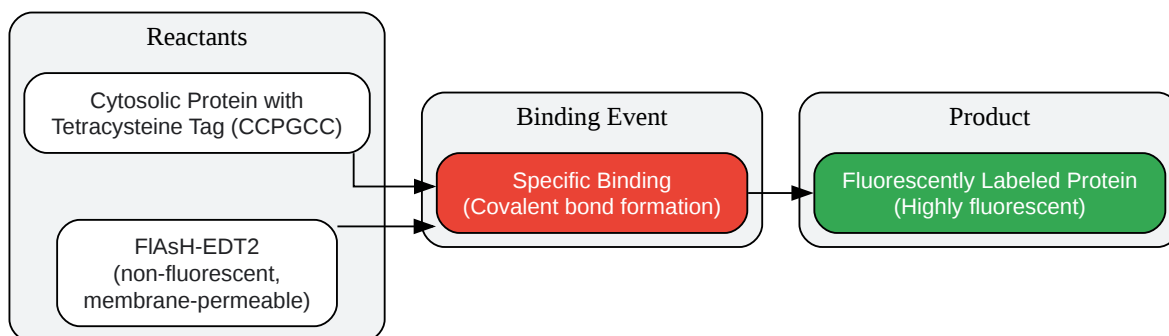
Visualizations



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Caption: Experimental workflow for labeling cytosolic proteins with **FIAsh-EDT2**.

Mechanism of **FIAsh-EDT2** Labeling:



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